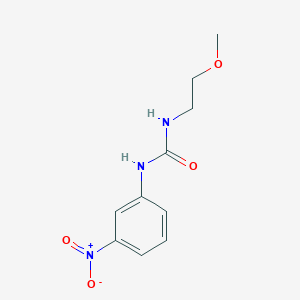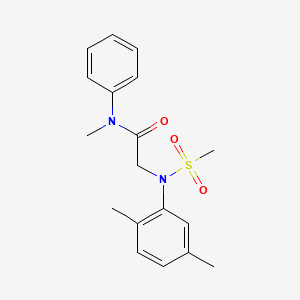
N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea
Overview
Description
N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea, also known as MNPU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MNPU is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and methanol. It is widely used in various scientific research applications, including drug discovery and development, biochemistry, and molecular biology.
Scientific Research Applications
Hydrogen Bonding and Deprotonation Equilibria
Research on N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea derivatives has explored their hydrogen bonding capabilities and deprotonation equilibria. Studies have detailed the interactions between such compounds and anions, highlighting the complex's stability influenced by solvent environment and anion presence. This knowledge contributes significantly to understanding molecular interactions critical in drug design and catalysis processes (Pérez-Casas & Yatsimirsky, 2008).
Agronomic Performance and Nitrogen Losses
Urea derivatives have been tested as urease activity inhibitors in agricultural settings to reduce nitrogen loss through ammonia volatilization. Such research indicates that incorporating urease inhibitors can significantly decrease nitrous oxide and nitric oxide emissions, enhancing nitrogen use efficiency and potentially increasing crop yields without detrimental environmental impacts (Abalos et al., 2012).
Supramolecular Assembly and Gelation Performance
In the field of material science, studies on this compound and its analogs have investigated their role in supramolecular assembly. These studies have provided insights into how substituents affect gelation performance, potentially leading to the development of new materials with tailored properties for applications in drug delivery systems and tissue engineering (Piana et al., 2016).
Enzyme Inhibition and Anticancer Activities
Unsymmetrical urea derivatives, including those related to this compound, have been synthesized and evaluated for their enzyme inhibition and anticancer activities. This research could lead to the discovery of new therapeutic agents, highlighting the potential of urea derivatives in medicinal chemistry (Mustafa et al., 2014).
Herbicide Development
N-nitrourea compounds, related to this compound, have been explored as potential lead compounds targeting acetohydroxyacid synthase, a key enzyme in plant growth. This research aims to develop novel herbicides to address the growing issue of resistance to existing products, demonstrating the application of these compounds in improving agricultural productivity (Jin et al., 2012).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-6-5-11-10(14)12-8-3-2-4-9(7-8)13(15)16/h2-4,7H,5-6H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNXIYSFRLXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)
![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)

![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)


![methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate](/img/structure/B4581325.png)
![2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4581332.png)
![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)